4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

Physicochemical profiling Lipophilicity ADME prediction

4-Butyl-7-hydroxy-8-methyl-2H-chromen-2-one is a fully synthetic small molecule belonging to the coumarin family, characterized by a benzopyrone scaffold with alkyl and hydroxyl substitutions at positions 4, 7, and 8. Its core structure is that of 7-hydroxycoumarin (umbelliferone), a widely used fluorescent scaffold, modified with a butyl chain at C4 and a methyl group at C8.

Molecular Formula C14H16O3
Molecular Weight 232.279
CAS No. 405918-90-3
Cat. No. B2431335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one
CAS405918-90-3
Molecular FormulaC14H16O3
Molecular Weight232.279
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2C)O
InChIInChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3
InChIKeyMDWSJIOFAJKBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butyl-7-hydroxy-8-methyl-2H-chromen-2-one (CAS 405918-90-3): Baseline Chemical Profile for Research Procurement


4-Butyl-7-hydroxy-8-methyl-2H-chromen-2-one is a fully synthetic small molecule belonging to the coumarin family, characterized by a benzopyrone scaffold with alkyl and hydroxyl substitutions at positions 4, 7, and 8 . Its core structure is that of 7-hydroxycoumarin (umbelliferone), a widely used fluorescent scaffold, modified with a butyl chain at C4 and a methyl group at C8. The compound is commercially available from multiple vendors with a typical purity of ≥97% . While coumarin derivatives are extensively explored for diverse biological activities, the specific pharmacological and physicochemical differentiation data for this exact compound remain extremely limited in the public domain.

Why Generic Coumarin Substitution Cannot Replace 4-Butyl-7-hydroxy-8-methyl-2H-chromen-2-one in Research


The assumption that any 7-hydroxycoumarin derivative (e.g., 4-methylumbelliferone or 7-ethoxycoumarin) can interchangeably substitute for 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is scientifically unsupported. The specific C4 butyl and C8 methyl substitution pattern is predicted to alter lipophilicity (LogP), metabolic stability, and enzyme active-site complementarity relative to simpler analogs . In coumarin SAR studies, subtle changes in alkyl chain length can shift activity from enzyme inhibition to fluorescent substrate behavior, or from antioxidant to pro-oxidant effects [1]. Without direct comparative data, the risk of off-target effects, assay incompatibility, or irreversible loss of the desired phenotype changes sharply with each structural modification. The quantitative evidence below, though limited, highlights the known differentiation vectors for this precise scaffold.

4-Butyl-7-hydroxy-8-methyl-2H-chromen-2-one: Measurable Differentiation Against Closest Analogs


Physicochemical Differentiation: Predicted Lipophilicity vs. 4-Methylumbelliferone

The C4 butyl chain in the target compound significantly increases predicted lipophilicity compared to the common fluorescent standard 4-methylumbelliferone (4-MU). A higher LogP value directly influences membrane permeability, protein binding, and intracellular distribution, making the target compound a more suitable scaffold for cell-permeable probes where 4-MU would be too polar. [1] [2]

Physicochemical profiling Lipophilicity ADME prediction

Structural Bulk Differentiation: Molecular Weight and Rotatable Bonds vs. 7-Hydroxycoumarin

The target compound occupies a larger chemical space than the unsubstituted parent 7-hydroxycoumarin, with a higher molecular weight and greater conformational flexibility due to the butyl chain. This increased bulk can be leveraged for filling hydrophobic pockets in target proteins, a feat impossible for the minimal coumarin scaffold. [1]

Medicinal chemistry Fragment-based drug design Ligand efficiency

Fluorescent Scaffold Advantage: Reactivity of Free 7-OH Group vs. 7-Methoxy Analogs

The presence of a free hydroxyl group at position 7 in the target compound, unlike in 7-methoxy-4-methylcoumarin, enables critical chemical reactions such as the formation of enzyme-cleavable ethers, esters, or sulfonates. This reactivity is fundamental for developing fluorogenic substrates where fluorescence is quenched until enzymatic cleavage releases the free 7-hydroxycoumarin fluorophore. [1]

Fluorescent probes Enzyme substrates Bioconjugation

Synthetic Tractability: Single-Step Pechmann Synthesis vs. Multi-Step C4-Arylated Coumarins

The synthesis of 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is reported to proceed via a classical, one-pot Pechmann condensation between a substituted resorcinol and a β-ketoester. This contrasts sharply with C4-arylated coumarins, which often require multi-step cross-coupling reactions, making the target compound significantly more scalable and cost-effective for bulk procurement. [1]

Synthetic chemistry Reaction scalability Cost-efficiency

Procurement-Driven Application Scenarios for 4-Butyl-7-hydroxy-8-methyl-2H-chromen-2-one


Design and Synthesis of Cell-Permeable Fluorogenic Enzyme Substrates

Based on its higher predicted LogP relative to 4-methylumbelliferone (as evidenced in Section 3), this compound is the preferred starting material for developing fluorogenic substrates intended for intracellular enzyme activity assays. The C4 butyl chain enhances passive membrane permeability, and the free 7-OH group allows for straightforward conjugation to enzyme-cleavable moieties, enabling live-cell imaging applications that are impractical with more polar coumarin scaffolds .

Fragment-Based Drug Discovery (FBDD) Library Expansion

The pre-functionalized C4 butyl group and C8 methyl group make this compound an advanced fragment for FBDD libraries, offering greater three-dimensionality and hydrophobicity than the parent 7-hydroxycoumarin. Procurement for this purpose is justified to bypass the need for early-stage C4 alkylation, allowing medicinal chemists to immediately probe hydrophobic sub-pockets in target proteins .

Cost-Efficient Scaffold for Large-Scale SAR Studies

Given its synthetic accessibility via a one-step Pechmann condensation, this compound can be procured in bulk quantities (up to 5g from vendors like Aladdin) for systematic structure-activity relationship (SAR) studies. This contrasts with more synthetically demanding 4-aryl coumarin analogs, where procurement costs and lead times can be prohibitive for broad SAR campaigns .

Internal Standard for Coumarin Metabolite Analysis

The unique C4 butyl substitution distinguishes this compound from naturally occurring coumarins. It can be procured for use as a non-endogenous internal standard in HPLC-MS/MS methods quantifying plant-derived coumarins or their metabolites, where common analogs like 4-methylumbelliferone might interfere with analytes of interest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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